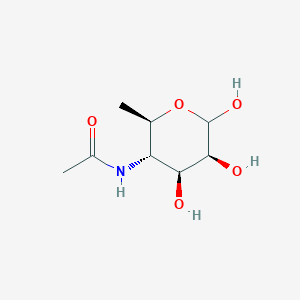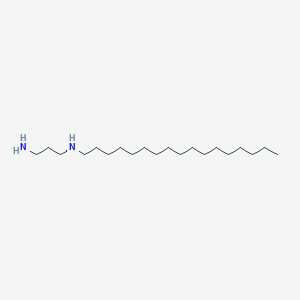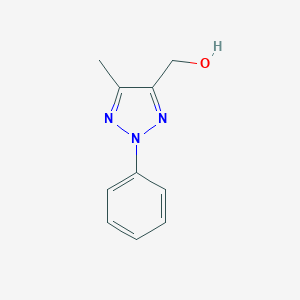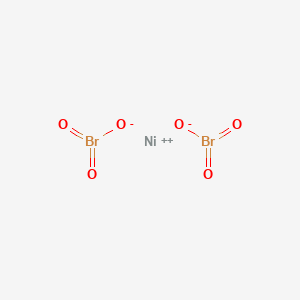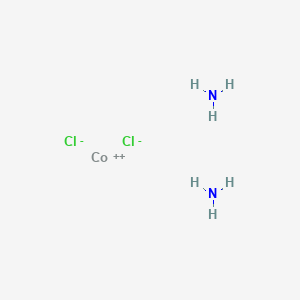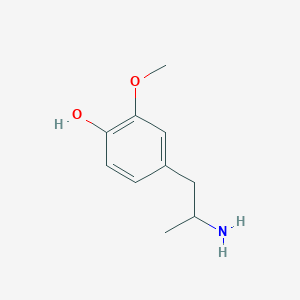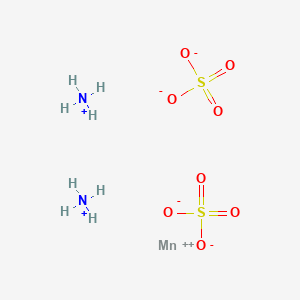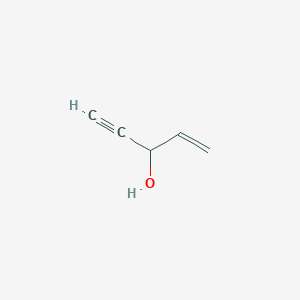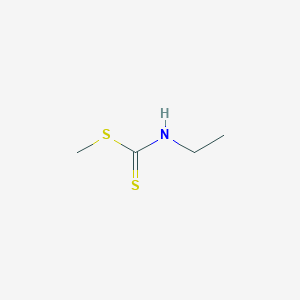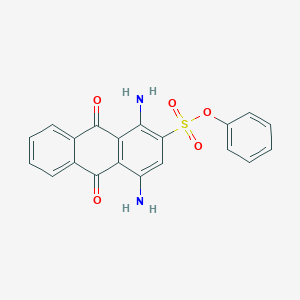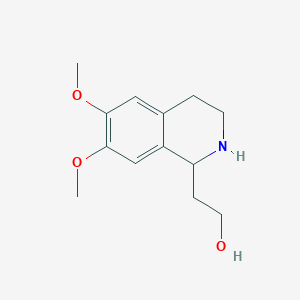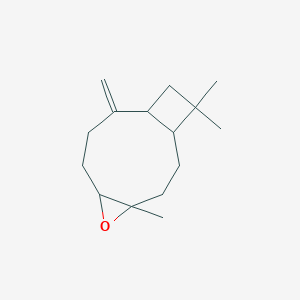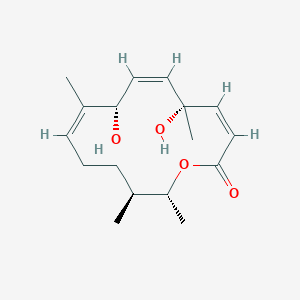
Cineromycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cineromycin B is a natural antibiotic that belongs to the class of anthracyclines. It was first isolated from the fermentation broth of Streptomyces sp. strain AM-8552 in 1989. Cineromycin B has a unique chemical structure that consists of two sugar moieties, aminosugar, and a highly oxygenated aromatic ring system. This antibiotic has shown promising results in scientific research, especially in the field of cancer treatment.
Mechanism Of Action
Cineromycin B exerts its anticancer activity by inhibiting topoisomerase II activity. Topoisomerase II is an enzyme that is essential for DNA replication and cell division. Cineromycin B binds to the enzyme and prevents it from functioning properly, leading to DNA damage and ultimately, cell death.
Biochemical And Physiological Effects
Cineromycin B has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit topoisomerase II activity, and inhibit the growth of cancer cells. In addition, cineromycin B has been shown to have anti-inflammatory and antiviral properties.
Advantages And Limitations For Lab Experiments
The advantages of using cineromycin B in lab experiments include its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antiviral properties. However, the limitations of using cineromycin B in lab experiments include its complex synthesis process, its limited availability, and its potential toxicity.
Future Directions
There are several future directions for research on cineromycin B. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to explore its anti-inflammatory and antiviral properties for the treatment of other diseases. Additionally, further studies are needed to investigate the mechanism of action of cineromycin B and its potential toxicity.
Scientific Research Applications
Cineromycin B has been extensively studied for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting topoisomerase II activity. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, cineromycin B has been shown to have anti-inflammatory and antiviral properties.
properties
CAS RN |
11033-23-1 |
|---|---|
Product Name |
Cineromycin B |
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3Z,5R,6Z,8S,9Z,13S,14R)-5,8-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one |
InChI |
InChI=1S/C17H26O4/c1-12-6-5-7-13(2)15(18)8-10-17(4,20)11-9-16(19)21-14(12)3/h7-12,14-15,18,20H,5-6H2,1-4H3/b10-8-,11-9-,13-7-/t12-,14+,15-,17+/m0/s1 |
InChI Key |
RLNOIXQIRICASI-HTNMZXOESA-N |
Isomeric SMILES |
C[C@H]1CC/C=C(\[C@H](/C=C\[C@@](/C=C\C(=O)O[C@@H]1C)(C)O)O)/C |
SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)O)C |
Canonical SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)O)C |
synonyms |
(3Z,5R,6Z,8S,9Z,13S,14R)-5,8-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one cineromycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



